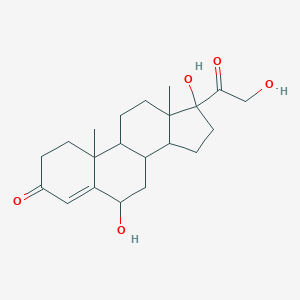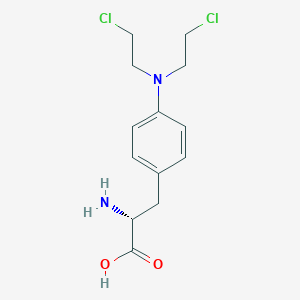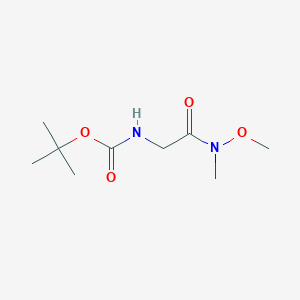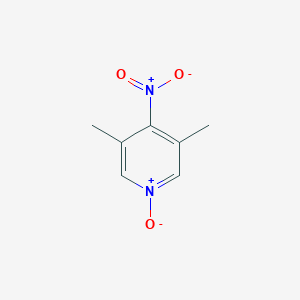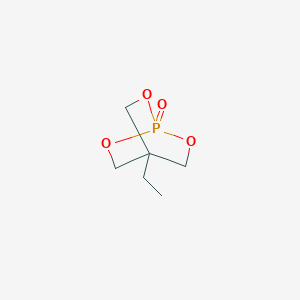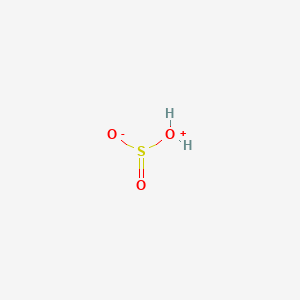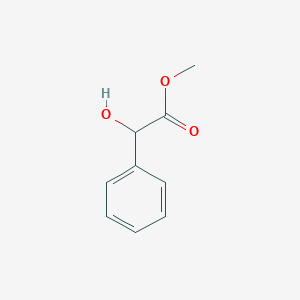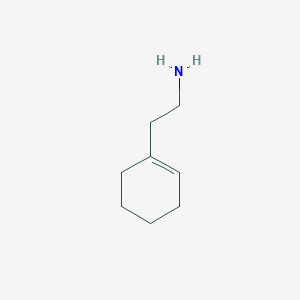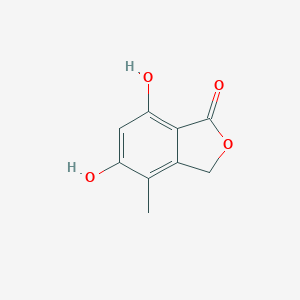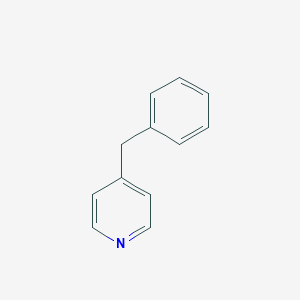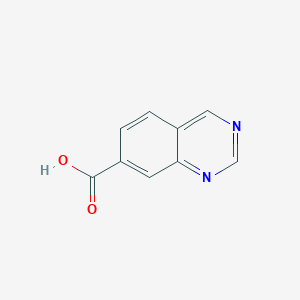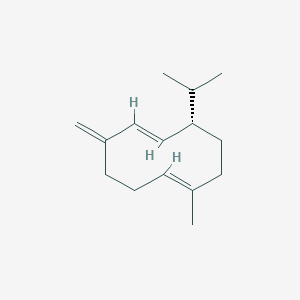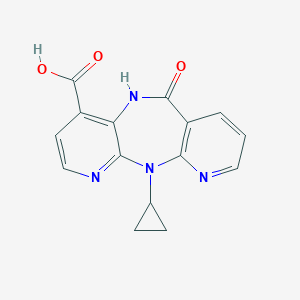
4-Carboxy nevirapine
Vue d'ensemble
Description
4-Carboxy nevirapine is a derivative of nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infections
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-carboxy nevirapine typically involves the introduction of a carboxyl group into the nevirapine structure. This can be achieved through various organic synthesis techniques, including:
Oxidation Reactions: Using strong oxidizing agents to introduce the carboxyl group.
Carboxylation Reactions: Direct carboxylation of nevirapine under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including:
Catalytic Reactions: Utilizing catalysts to enhance the efficiency and yield of the carboxylation process.
Purification Techniques: Employing methods such as crystallization and chromatography to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Carboxy nevirapine undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of different derivatives.
Reduction: Reduction reactions can modify the carboxyl group to other functional groups.
Substitution: The carboxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Including palladium or platinum-based catalysts for substitution reactions.
Major Products:
Oxidation Products: Various oxidized derivatives of this compound.
Reduction Products: Compounds with modified functional groups replacing the carboxyl group.
Substitution Products: Derivatives with different functional groups in place of the carboxyl group.
Applications De Recherche Scientifique
4-Carboxy nevirapine has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its potential use in developing new antiretroviral drugs.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 4-carboxy nevirapine involves its interaction with molecular targets such as enzymes and receptors. The carboxyl group can enhance binding affinity and specificity to certain targets, leading to:
Inhibition of Enzymes: Blocking the activity of enzymes involved in viral replication.
Modulation of Pathways: Affecting various biochemical pathways to exert therapeutic effects.
Comparaison Avec Des Composés Similaires
4-Carboxy nevirapine can be compared with other similar compounds, such as:
Nevirapine: The parent compound, which lacks the carboxyl group.
Efavirenz: Another non-nucleoside reverse transcriptase inhibitor with a different chemical structure.
Etravirine: A structurally distinct compound with similar antiviral properties.
Uniqueness: The presence of the carboxyl group in this compound provides unique chemical properties, such as increased solubility and potential for forming hydrogen bonds, which can enhance its biological activity and therapeutic potential.
Propriétés
IUPAC Name |
2-cyclopropyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaene-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3/c20-14-10-2-1-6-16-12(10)19(8-3-4-8)13-11(18-14)9(15(21)22)5-7-17-13/h1-2,5-8H,3-4H2,(H,18,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXCMIDQWGYHIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=C(C=CC=N3)C(=O)NC4=C(C=CN=C42)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101343698 | |
| Record name | 4-Carboxynevirapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101343698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
245501-02-4 | |
| Record name | 4-Carboxy nevirapine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0245501024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Carboxynevirapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101343698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-CARBOXY NEVIRAPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CRF4K4ERBQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 4-Carboxynevirapine formed in the body?
A: 4-Carboxynevirapine is formed through a two-step metabolic process from its parent drug, nevirapine. Initially, nevirapine undergoes oxidation, primarily by cytochrome P450 enzymes, to form 12-hydroxynevirapine. Subsequently, 12-hydroxynevirapine is further oxidized to yield 4-carboxynevirapine. [, , ]
Q2: What is the significance of 4-Carboxynevirapine in nevirapine metabolism?
A: 4-Carboxynevirapine represents a major metabolite of nevirapine, observed in the urine of various species, including humans. [, ] Its presence signifies the extensive metabolism nevirapine undergoes before excretion. While considered inactive against HIV, understanding its formation and presence is crucial for comprehending nevirapine's overall pharmacokinetic profile.
Q3: Was there any link found between 4-Carboxynevirapine and nevirapine-induced rash or liver toxicity?
A: A study investigating the relationship between early rash or liver toxicity and nevirapine metabolites found no strong connection between 4-Carboxynevirapine plasma concentrations and these adverse events. [] Although hypothesized as a potential reactive intermediate in the female Brown Norway rat model for skin rash, systemic exposure to 4-Carboxynevirapine was comparable between individuals who experienced these side effects and those who did not. []
Q4: What analytical techniques are used to study 4-Carboxynevirapine?
A4: Various analytical techniques have been employed to identify and quantify 4-Carboxynevirapine in biological samples. These include:
- HPLC/UV diode array: Used for profiling radioactivity in biological samples and comparing retention times with synthetic standards to confirm metabolite structures. []
- Electrospray liquid chromatography/mass spectroscopy (LC/MS) and liquid chromatography/tandem mass spectrometry (LC/MS/MS): Utilized for identifying and quantifying nevirapine and its metabolites, including 4-Carboxynevirapine, in biological fluids. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4'-Bromo[1,1'-biphenyl]-4-yl)-1,2,3,4-tetrahydro-1-naphthalenol](/img/structure/B57799.png)
